molecular formula C7H6IN3 B8301010 2-Azido-4-iodo-1-methylbenzene

2-Azido-4-iodo-1-methylbenzene

Cat. No. B8301010
M. Wt: 259.05 g/mol
InChI Key: BSGILPHDXMYMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-4-iodo-1-methylbenzene is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-4-iodo-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-4-iodo-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Azido-4-iodo-1-methylbenzene

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

2-azido-4-iodo-1-methylbenzene

InChI

InChI=1S/C7H6IN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3

InChI Key

BSGILPHDXMYMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cold (0° C.) suspension of 5-iodo-2-methylaniline (7.0 g, 0.03M) in HCl (5M, 30 ml) was treated dropwise with a solution of sodium nitrite (2.28 g, 0.033 mmol) in water (3 ml) over 20 minutes. The solution was stirred for 20 minutes before sodium azide was added portionwise over 15 minutes. The mixture was stirred for 30 minutes then poured into water. The mixture was diluted with DCM and the pH adjusted to 7 by the addition of Na2CO3. The phases were separated and the organic layer was dried (MgSO4) and concentrated under vacuum. The residue was purified by chromatography (silica, 5% Et2O/hexanes followed by 10% EtOAc/Hexanes) to give the azide (5.1 g, 64%). 1H NMR (500 MHz, CDCl3): δ 2.14 (3H, s), 6.88 (1H, d, J 7.9), 7.35 (1H, d, J 7.9), 7.39 (1H, d, J 1.3).
Quantity
7 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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Reaction Step One
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2.28 g
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reactant
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3 mL
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reactant
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Reaction Step Six
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Yield
64%

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